- Piperazine salt and a process for the preparation thereof, World Intellectual Property Organization, , ,
Cas no 946598-34-1 (ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate)

946598-34-1 structure
Nombre del producto:ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
Número CAS:946598-34-1
MF:C15H27NO4
Megavatios:285.379184961319
MDL:MFCD20491405
CID:1056875
PubChem ID:66626875
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate
- Ethyl [trans-4-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)cyclohe xyl]acetate
- 2-[trans-4-(Boc-amino)cyclohexyl]acetic Acid Ethyl Ester
- 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester
- Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate
- Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
- Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- GKBUJPUBSPCDGF-HAQNSBGRSA-N
- BCP30608
- 6816AJ
- 6681AJ
- TRA0052002
- SY017226
- SY016714
- Ethyl2-[4-(Boc-amino)cyclohexyl]acetate
- AX8268665
- DB
- [trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester
- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate
- trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester
- 1262411-00-6
- Ethyl2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- TRANS-ETHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXYL)ACETATE
- F1913-4913
- Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate pound>>Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- DB-370199
- CS-0209616
- MFCD20491405
- 946598-34-1
- E1387
- Trans-(4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester
- Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
- ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
- SCHEMBL227251
- WMB59834
- AS-66992
- ETHYL 2-{4-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOHEXYL}ACETATE
- AS-32519
- MFCD18374999
- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate, 98%
- Trans (4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester
- AKOS022184102
- AKOS022184123
- ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
- CS-0008598
- Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate;[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester;trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester
- ethyl 2-[(1r,4r)-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate
- ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
- DB-021394
- SCHEMBL227250
- Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, trans-
- ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
-
- MDL: MFCD20491405
- Renchi: 1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)/t11-,12-
- Clave inchi: GKBUJPUBSPCDGF-HAQNSBGRSA-N
- Sonrisas: N([C@H]1CC[C@H](CC(=O)OCC)CC1)C(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 285.19400
- Masa isotópica única: 285.19400834g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 7
- Complejidad: 327
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.6
- Superficie del Polo topológico: 64.599
Propiedades experimentales
- Punto de fusión: 73.0 to 77.0 deg-C
- PSA: 68.12000
- Logp: 3.22750
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Información de Seguridad
- Condiciones de almacenamiento:(BD273903)
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1003625-5g |
ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 95% | 5g |
$300 | 2024-07-24 | |
Life Chemicals | F1913-4913-2μmol |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1913-4913-40mg |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
eNovation Chemicals LLC | D751443-5g |
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate |
946598-34-1 | 95+% | 5g |
$190 | 2024-06-06 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016714-5g |
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate |
946598-34-1 | ≥95% | 5g |
¥1090.0 | 2023-09-15 | |
TRC | E662855-5g |
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 5g |
$2480.00 | 2023-05-18 | ||
Chemenu | CM201618-5g |
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 95% | 5g |
$528 | 2021-06-15 | |
Ambeed | A341885-5g |
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |
946598-34-1 | 98% | 5g |
$147.0 | 2025-02-28 | |
Life Chemicals | F1913-4913-15mg |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1913-4913-30mg |
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate |
946598-34-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 10 °C
1.2 Solvents: Dichloromethane ; 1 h, 5 - 10 °C; 10 °C → rt; rt
1.2 Solvents: Dichloromethane ; 1 h, 5 - 10 °C; 10 °C → rt; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Benzoyl-piperidine derivatives as 5HT2/D3 modulators and their preparation, pharmaceutical compositions and use in the treatment of CNS disorders, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- Process for the preparation of cariprazine, India, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 - 24 h, rt
Referencia
- A Structure-Activity Analysis of Biased Agonism at the Dopamine D2 ReceptorJournal of Medicinal Chemistry, 2013, 56(22), 9199-9221,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Catalysts: Iron Solvents: Methanol ; 0 °C; 5 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; 1 h, rt
1.3 Reagents: Acetic anhydride ; 5 h, rt
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; 1 h, rt
1.3 Reagents: Acetic anhydride ; 5 h, rt
Referencia
- Preparation method of inversion of configuration, a key intermediate of cariprazine, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 10 h, 0.6 MPa, rt
Referencia
- Process for the preparation of cariprazine, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of benzoisoxazolylpiperazinylethylcyclohexane derivatives for use as dopamine D3 and serotonin 5-HT2a receptor modulators, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 1.75 h, rt; 3 h, reflux; overnight, 50 °C; 2 h, reflux
Referencia
- Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic LigandJournal of Medicinal Chemistry, 2015, 58(17), 6819-6843,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
Referencia
- Structure-activity study of N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), a bitopic ligand that acts as a negative allosteric modulator of the dopamine D2 receptorJournal of Medicinal Chemistry, 2015, 58(13), 5287-5307,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 °C; 10 °C → 30 °C; 2 h, 20 - 30 °C
1.2 Reagents: Sodium carbonate ; 20 - 30 °C; 15 min, 20 - 30 °C
1.2 Reagents: Sodium carbonate ; 20 - 30 °C; 15 min, 20 - 30 °C
Referencia
- Preparation of caliprazine and its intermediate, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
Referencia
- Preparation of benzoyl-piperidine derivatives as dual modulators of the 5-HT2a and D3 receptors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; overnight, 50 °C
Referencia
- Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 ReceptorJournal of Medicinal Chemistry, 2019, 62(1), 371-377,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 5 - 10 °C; 20 min, 5 - 10 °C; 10 h, 5 - 10 °C
Referencia
- Preparation of cariprazine and its intermediates, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium bromide Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt
Referencia
- A process for preparation of cariprazine and intermediates thereof, India, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.3 Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt; rt → 5 °C; 3 - 4 h, 2 - 5 °C
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.3 Solvents: Tetrahydrofuran , Water ; 45 min, rt; 60 min, rt; rt → 5 °C; 3 - 4 h, 2 - 5 °C
Referencia
- A process for preparation of Cariprazine and intermediates thereof, India, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
Referencia
- Preparation of benzo[d]isoxazole derivatives as dual modulators of 5-HT2A and D3 receptors, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 8 h, rt
Referencia
- Preparation of trans-1-[2-(4-aminocyclohexyl)ethyl]piperidin-4-ol ether derivatives as dual modulators of serotonin 5-HT2a receptor and dopamine D3 receptor, United States, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; rt
Referencia
- Process Development of an Efficient Kilogram-Scale Preparation of a Preferential Dopamine D3 versus D2 Receptor Antagonist SIPI 6398 as a New Antipsychotic CandidateOrganic Process Research & Development, 2019, 23(7), 1442-1449,
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Raw materials
- trans-2-[4-(tert-butoxycarbonylamino)cyclohexyl]acetic acid
- (trans-4-Aminocyclohexyl)acetic Acid Ethyl Ester
- Di-tert-butyl dicarbonate
- ethyl trans-2-(4-aminocyclohexyl)acetate;hydrochloride
- (4-Tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid ethyl ester
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Preparation Products
ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Literatura relevante
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
3. Book reviews
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
946598-34-1 (ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate) Productos relacionados
- 130309-46-5(4-(tert-butoxy)carbonylcyclohexane-1-carboxylic acid)
- 132549-43-0(Boc-L-beta-Homoleucine)
- 53292-89-0(trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid)
- 138165-75-0(3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid)
- 222530-33-8(cis-(+/-)-3-(Boc-amino)cyclohexanecarboxylic Acid)
- 334932-13-7(3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid)
- 215789-45-0(trans-2-4-(tert-Butoxycarbonyl)aminocyclohexylacetic Acid Methyl Ester)
- 2137895-94-2(2-Cyclopropanecarbonyl-8,8-difluoro-2,6-diazaspiro[3.4]octane)
- 1210495-27-4(3,6-Dichloro-N-[1-[3-(1-methylethoxy)phenyl]ethyl]-2-pyridinecarboxamide)
- 1956370-43-6(3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:946598-34-1)ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate

Pureza:99%/99%/99%/99%
Cantidad:10.0g/25.0g/50.0g/100.0g
Precio ($):233.0/513.0/872.0/1482.0